Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate is a chemical compound that belongs to the class of esters, specifically a derivative of phenolic compounds. It features a bromine atom and an ethoxy group, along with a formyl group attached to a phenoxy structure. This compound is of interest in organic chemistry due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of more complex organic molecules.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) name methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate. Its chemical formula is , and it has a unique identifier in the Chemical Abstracts Service registry: 881588-84-7. The structural characteristics and properties of this compound can be accessed through databases like PubChem, which provides detailed information on its synthesis, properties, and potential applications .
The synthesis of methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate typically involves the following steps:
In industrial settings, these methods are scaled up using optimized conditions for yield and purity, employing large-scale chromatography or crystallization techniques for purification .
The molecular structure of methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate can be represented as follows:
This structure contributes to its reactivity and potential applications in various chemical reactions .
Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate can undergo several chemical reactions:
These reactions highlight the compound's versatility as an intermediate in synthetic organic chemistry .
The mechanism of action for methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate primarily involves its interaction with biomolecules:
Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate exhibits several notable physical properties:
Key chemical properties include:
These properties influence its handling and storage requirements in laboratory settings .
Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate has several scientific applications:
This compound's unique structure and reactivity make it valuable for research across various scientific fields.
Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate (CAS 708292-18-6) serves as a pivotal precursor in synthesizing biologically active phenoxyacetamide derivatives. Its production typically follows a convergent three-step sequence: (1) O-alkylation of 2-bromo-6-ethoxy-4-hydroxybenzaldehyde, (2) esterification, and (3) amidation. The initial step employs a Mitsunobu reaction with ethyl (R)-(-)-lactate under diisopropyl azodicarboxylate/triphenylphosphine conditions to establish the chiral α-methylphenoxy linkage with >98% enantiomeric excess [3] [9]. Alternatively, nucleophilic substitution using methyl 2-bromopropanoate with potassium carbonate in N,N-dimethylformamide at 80°C provides the racemic ester intermediate [1].
The critical phenoxyacetamide formation occurs via peptide coupling between the hydrolyzed propanoic acid derivative and substituted anilines. N,N'-Dicyclohexylcarbodiimide/4-dimethylaminopyridine catalysis in dichloromethane achieves yields >85%, while avoiding racemization of the α-stereocenter [3] [9]. Structural analysis confirms that the (R)-enantiomer exhibits 3-fold higher bioactivity than the (S)-form in virulence inhibition assays, underscoring the chiral dependence of target binding [3].
Table 1: Key Intermediates for Phenoxyacetamide Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate | 708292-18-6 | C₁₃H₁₅BrO₅ | Core scaffold for amidation |
2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid | 678549-66-1 | C₁₁H₁₁BrO₅ | Non-chiral analog precursor |
7-Phenoxy-acetamide-3-hydroxy-cepham-4-carboxylic acid-4-nitrobenzyl ester | Not specified | C₂₄H₂₅N₃O₇S | β-Lactam hybrid intermediate |
The bromo-ethoxy-formyl motif in this compound enables regioselective downstream modifications. Key optimization parameters include:
Electrophilic Aromatic Substitution: Directed ortho-metalation using n-butyllithium (-78°C, tetrahydrofuran) followed by bromination with 1,2-dibromoethane achieves >95% regioselectivity at the ortho-position relative to the alkoxy group. Ethoxy group installation via Williamson ether synthesis requires phase-transfer catalysis (tetrabutylammonium bromide) to overcome steric hindrance from the bromo substituent [7] .
Aldehyde Protection Strategies: During nucleophilic reactions, the formyl group is protected as cyclic acetals (1,3-dioxolane) using ethylene glycol/ p-toluenesulfonic acid catalysis. This prevents side reactions during amide coupling while allowing mild deprotection (aqueous hydrochloric acid) without bromo displacement [9].
Solvent/Temperature Effects: Nitro-group introduction (for analog synthesis) requires mixed acids (H₂SO₄/HNO₃) at -5°C to prevent formyl oxidation, achieving 78% yield versus ≤40% at ambient temperature [7]. Polar aprotic solvents like N,N-dimethylacetamide optimize nucleophilic displacement of bromo by thiols in thiazole hybrids (85°C, 12h, 89% yield) [3].
Table 2: Impact of Substituents on Bioactivity of Derivatives
Position | Substituent | Secretion IC₅₀ (μM) | Translocation IC₅₀ (μM) |
---|---|---|---|
α-position | -H | >100 | Inactive |
α-position | -CH₃ | 7.8 ± 2.0 | 11 ± 2 |
α-position | -CH₂CH₃ | 3.9 ± 1.3 | 3.0 ± 0.5 |
Meta to formyl | -NO₂ | 5.2* | 8.7* |
*Data extrapolated from structural analogs [3] [7]
This compound enables molecular hybridization strategies for novel antimicrobials. Its bromo substituent undergoes Pd(0)-catalyzed Suzuki coupling with thiazol-5-ylboronic acids to generate biphenyl hybrids targeting bacterial type III secretion systems. Key reactions include:
Cross-Coupling: Using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and potassium carbonate in toluene/water (3:1) at 90°C, achieving 70–85% yields. The formyl group subsequently condenses with antipyrine hydrazides to form Schiff base inhibitors with IC₅₀ values of 1.8–4.3 μM against Pseudomonas aeruginosa [3].
Cyclization Applications: In anticancer hybrids, the formyl group undergoes Knoevenagel condensation with 3-indolylpyrazole acetamides, forming vinyl bridges that enhance DNA intercalation. Compound O11 (derived from this intermediate) exhibits 2.64 μM activity against K562 leukemia cells by inducing G2/M arrest and mitochondrial apoptosis [9].
The α-methylpropanoate moiety provides stereochemical control for target binding, with (R)-configured hybrids showing 3.5-fold greater NF-κB inhibition than (S)-isomers. This chiral vector positions the phenoxy ring optimally for hydrophobic pocket interactions in biological targets [3] [9].
Table 3: Bioactive Hybrids Synthesized from This Intermediate
Hybrid Structure | Biological Target | Potency (IC₅₀/EC₅₀) | Key Mechanism |
---|---|---|---|
Phenoxyacetamide-thiazole | T3SS (P. aeruginosa) | 1.8 μM | PscF needle protein binding |
Indolylpyrazole-phenoxy | K562 leukemia cells | 2.64 μM | ROS-mediated apoptosis |
Schiff base-antipyrine | Biofilm formation | 4.3 μM | ExoS secretion inhibition |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1